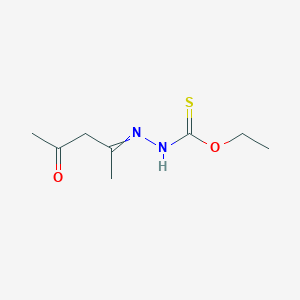
O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate is a chemical compound known for its unique structure and reactivity It belongs to the class of hydrazones, which are compounds formed by the reaction of hydrazine with aldehydes or ketones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate typically involves the reaction of ethyl hydrazinecarbothioate with 4-oxopentanal. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:
Ethyl hydrazinecarbothioate+4-oxopentanal→O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to amines.
Substitution: Nucleophilic substitution reactions can occur at the hydrazone nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazones.
Aplicaciones Científicas De Investigación
O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of various hydrazone derivatives.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate involves its interaction with nucleophiles and electrophiles. The hydrazone linkage is particularly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
O-Ethyl hydrazinecarbothioate: A precursor in the synthesis of O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate.
4-oxopentanal: Another precursor used in the synthesis.
Hydrazones: A broader class of compounds with similar reactivity.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a compound of significant interest.
Propiedades
Número CAS |
88373-82-4 |
|---|---|
Fórmula molecular |
C8H14N2O2S |
Peso molecular |
202.28 g/mol |
Nombre IUPAC |
O-ethyl N-(4-oxopentan-2-ylideneamino)carbamothioate |
InChI |
InChI=1S/C8H14N2O2S/c1-4-12-8(13)10-9-6(2)5-7(3)11/h4-5H2,1-3H3,(H,10,13) |
Clave InChI |
BLIVLZODNOYNMY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=S)NN=C(C)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


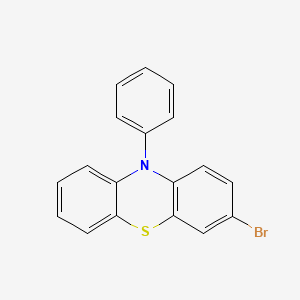

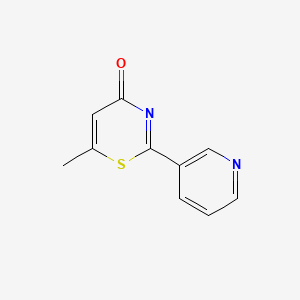
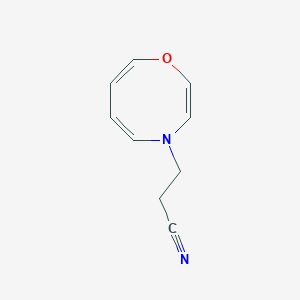


![4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14379017.png)
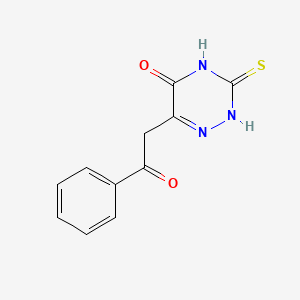
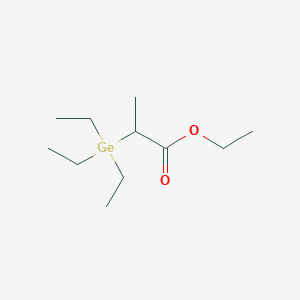
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14379028.png)
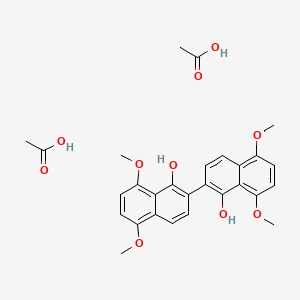
![4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14379039.png)
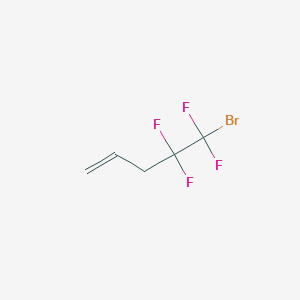
![1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14379048.png)
